Enhanced Human Microsomal Stability Conferred by the 3-Oxa Bridge vs. Standard Morpholine in mTOR Inhibitor Scaffolds
In a series of 2-arylureidophenyl-1,3,5-triazine derivatives, isosteric replacement of a standard morpholine with a 3-oxa-8-azabicyclo[3.2.1]octane (bridged morpholine) significantly improved human microsomal stability. While the specific compound 1396868-81-7 was not evaluated in this study, it incorporates the identical 3-oxa-8-azabicyclo[3.2.1]octane core that drove this PK-enabling improvement [1]. This establishes a class-level advantage for 3-oxa-bridged compounds over their flexible morpholine counterparts.
| Evidence Dimension | Human microsomal stability (metabolic half-life improvement) |
|---|---|
| Target Compound Data | Not directly measured for 1396868-81-7; contains the 3-oxa-8-azabicyclo[3.2.1]octane core identified as the stability-enhancing moiety. |
| Comparator Or Baseline | Standard morpholine-containing analog (2-arylureidophenyl-4,6-dimorpholino-triazine series) |
| Quantified Difference | Significant improvement in human microsomal stability reported (exact fold-change not disclosed in abstract) [1]. |
| Conditions | Human liver microsome assay; compounds evaluated in a murine xenograft model for in vivo efficacy [1]. |
Why This Matters
For procurement decisions, this indicates that the 3-oxa-8-azabicyclo[3.2.1]octane core—shared by 1396868-81-7—is a validated PK-enabling module, reducing the risk of rapid hepatic clearance often observed with simple morpholine-based analogs.
- [1] Verheijen JC, Richard DJ, Zask A, et al. 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability. Bioorg Med Chem Lett. 2010;20(8):2648-53. PMID: 20223663. View Source
